N~2~-(4-methylbenzyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
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Overview
Description
N2-[(4-METHYLPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a nitro group, a piperidine ring, and a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-METHYLPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group through nitration reactions. The piperidine ring is then introduced via nucleophilic substitution reactions, and finally, the 4-methylphenylmethyl group is attached using Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the Friedel-Crafts alkylation step. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N2-[(4-METHYLPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted pyrimidines and different alkylated products.
Scientific Research Applications
N2-[(4-METHYLPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-[(4-METHYLPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The nitro group plays a crucial role in its reactivity, while the piperidine ring enhances its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Chlorophenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
Compared to similar compounds, N2-[(4-METHYLPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N6O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-N-[(4-methylphenyl)methyl]-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H22N6O2/c1-12-5-7-13(8-6-12)11-19-17-20-15(18)14(23(24)25)16(21-17)22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,18,19,20,21) |
InChI Key |
JQOMVKAZFAJGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C(C(=N2)N3CCCCC3)[N+](=O)[O-])N |
Origin of Product |
United States |
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